molecular formula C13H12ClNOS B5143110 N-(2-chlorobenzyl)-2-(2-thienyl)acetamide

N-(2-chlorobenzyl)-2-(2-thienyl)acetamide

Cat. No. B5143110
M. Wt: 265.76 g/mol
InChI Key: QHRIPXWRPMSPBW-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-thienyl)acetamide, commonly known as CTK7A, is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential application in the treatment of various diseases and disorders.

Mechanism of Action

The mechanism of action of CTK7A is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and cognitive function. CTK7A has been shown to inhibit the activity of various enzymes involved in the production of inflammatory cytokines and to activate signaling pathways involved in apoptosis.
Biochemical and Physiological Effects:
CTK7A has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in the production of inflammatory cytokines, such as COX-2 and iNOS. Additionally, CTK7A has been found to activate signaling pathways involved in apoptosis, such as the p53 pathway. The compound has also been shown to improve cognitive function by increasing the expression of various neurotrophic factors.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTK7A in lab experiments is its potential therapeutic effects in various diseases and disorders. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, CTK7A is relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, one of the limitations of CTK7A is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions related to CTK7A. One potential direction is to further investigate the therapeutic effects of the compound in various diseases and disorders. Additionally, future research could focus on the development of more effective synthesis methods for CTK7A and the optimization of its pharmacokinetic properties. Furthermore, the mechanism of action of CTK7A could be further elucidated to better understand its therapeutic effects. Finally, future research could investigate the potential of CTK7A as a lead compound for the development of new drugs.

Synthesis Methods

CTK7A can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2-thiophenecarboxylic acid, followed by the addition of sodium hydroxide and acetic anhydride. The final step involves the purification of the compound through recrystallization.

Scientific Research Applications

CTK7A has been found to exhibit potential therapeutic effects in various diseases and disorders, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, CTK7A has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-12-6-2-1-4-10(12)9-15-13(16)8-11-5-3-7-17-11/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRIPXWRPMSPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7005706

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